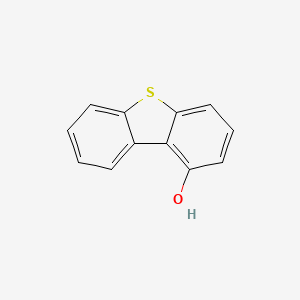

1-Hydroxydibenzothiophene

Beschreibung

BenchChem offers high-quality 1-Hydroxydibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxydibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dibenzothiophen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMULKBIXKMJJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220043 | |

| Record name | 1-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69747-83-7 | |

| Record name | 1-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069747837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mammalian metabolism of dibenzothiophene to 1-hydroxydibenzothiophene

An In-Depth Technical Guide to the Mammalian Metabolism of Dibenzothiophene

Introduction: The Significance of Dibenzothiophene Metabolism

Dibenzothiophene (DBT) is a tricyclic aromatic sulfur heterocycle, recognized as a persistent environmental pollutant originating from the combustion of fossil fuels. As a model polycyclic aromatic sulfur heterocycle (PASH), its metabolic fate is of significant interest to toxicologists, environmental scientists, and drug development professionals. Understanding how mammalian systems process DBT is crucial for assessing its potential toxicity and for informing the design of novel pharmaceuticals, as the benzothiophene scaffold is present in numerous bioactive molecules. This guide provides a detailed exploration of the established and potential metabolic pathways of DBT in mammals, the enzymatic machinery involved, and the experimental workflows required for its study.

Section 1: The Engine of Xenobiotic Biotransformation: Cytochrome P450 Monooxygenases

The mammalian liver is the primary site of xenobiotic metabolism, a process largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are embedded in the endoplasmic reticulum of hepatocytes and are responsible for the Phase I metabolism of a vast array of lipophilic compounds, including drugs, pollutants, and steroids.[1][2] The fundamental role of CYP enzymes is to introduce or unmask polar functional groups (e.g., hydroxyl, epoxide) on a substrate, thereby increasing its water solubility and facilitating its subsequent excretion.[3] This oxidative biotransformation is a critical detoxification mechanism, but it can also lead to "bioactivation," where a relatively inert compound is converted into a reactive, potentially toxic intermediate.[1][4] Therefore, any investigation into the metabolism of a compound like DBT must be centered on the function and mechanism of the CYP450 system.

Section 2: The Predominant Pathway in Mammals: S-Oxidation of Dibenzothiophene

Contrary to the ring-hydroxylation pathways seen in some microbial systems, the scientific literature indicates that the primary metabolic route for dibenzothiophene in mammalian systems is oxidation at the sulfur atom. In vitro studies using rodent liver microsomes, which are rich in CYP enzymes, have demonstrated that DBT is almost exclusively metabolized to dibenzothiophene-5-oxide (DBT-sulfoxide) and, subsequently, to dibenzothiophene-5,5-dioxide (DBT-sulfone).[5][6]

Causality of S-Oxidation: The underlying reason for this pathway's dominance lies in the electronic structure of the DBT molecule. The sulfur atom in the thiophene ring is a nucleophilic center with available lone-pair electrons. The catalytic cycle of CYP450 enzymes generates a highly electrophilic oxygen species. This makes the sulfur atom a prime target for electrophilic attack, leading to a stepwise oxidation that is energetically favorable. This enzymatic S-oxidation is a well-established function of the cytochrome P450 system.[6]

Caption: Figure 1: The primary S-oxidation pathway of DBT in mammalian systems.

Section 3: Aromatic Hydroxylation: Investigating the Formation of 1-Hydroxydibenzothiophene

While S-oxidation is the dominant pathway, the formation of hydroxylated metabolites from aromatic compounds is a canonical function of CYP450 enzymes. The specific formation of 1-hydroxydibenzothiophene from DBT in mammals is not well-documented in current literature. However, the metabolic processing of related benzothiophene-containing molecules provides a strong mechanistic precedent for its potential formation, likely as a minor metabolic route.[7]

The Arene Oxide Hypothesis: The established mechanism for CYP450-mediated aromatic hydroxylation proceeds through the formation of a highly reactive arene oxide intermediate.[7] In this proposed pathway, a CYP450 enzyme would epoxidize one of the double bonds in the benzene ring of DBT. This epoxide is unstable and can undergo one of two fates:

-

Spontaneous Rearrangement: The arene oxide can rearrange to form a stable phenol, such as 1-hydroxydibenzothiophene. This rearrangement is known as the NIH shift.

-

Enzymatic Hydration: The enzyme epoxide hydrolase can add water across the epoxide ring to form a trans-dihydrodiol. The formation of such dihydrodiol metabolites is often a marker for the prior existence of an arene oxide intermediate and has been observed with other benzothiophene-containing compounds.[7]

The formation of an arene oxide is a critical event in toxicology, as these intermediates are electrophilic and can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to toxicity.

Caption: Figure 2: A proposed pathway for DBT ring hydroxylation via an arene oxide.

Section 4: Experimental Methodologies for Studying DBT Metabolism

To investigate these metabolic pathways, a robust and validated experimental system is required. The use of in vitro models, particularly liver microsomes, provides a controlled and efficient platform for initial metabolic screening.

Workflow for In Vitro DBT Metabolism Analysis

Caption: Figure 3: A standard workflow for in vitro analysis of DBT metabolism.

Protocol 1: In Vitro Incubation of DBT with Rat Liver Microsomes

Rationale: This protocol uses liver microsomes as a source of CYP enzymes and NADPH as the necessary reducing equivalent to drive the CYP catalytic cycle.[3] The reaction is terminated by protein precipitation with a solvent, which effectively stops all enzymatic activity.

Step-by-Step Methodology:

-

Thaw Components: Thaw pooled rat liver microsomes (e.g., 20 mg/mL stock) and a 1 M NADPH regenerating solution on ice.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Liver microsomes (to a final concentration of 0.5 mg/mL)

-

Dibenzothiophene (added from a DMSO stock to a final concentration of 10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to bring it to temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.

-

Incubation: Incubate at 37°C for 60 minutes with constant shaking. A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Vortex the tube vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of DBT Metabolites

Rationale: Liquid chromatography (LC) is used to separate the parent compound (DBT) from its various metabolites based on their physicochemical properties (e.g., polarity). Tandem mass spectrometry (MS/MS) provides two levels of confirmation: the mass of the intact molecule (parent ion) and the masses of its characteristic fragments after collision-induced dissociation, which allows for structural elucidation.[8][9]

Step-by-Step Methodology:

-

LC Setup:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

MS Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Type 1 (Full Scan): Scan from m/z 150 to 300 to detect all potential parent ions.

-

Scan Type 2 (Product Ion Scan): For each suspected parent ion (see table below), perform fragmentation to generate a characteristic MS/MS spectrum.

-

-

Injection and Acquisition: Inject 5 µL of the prepared supernatant from Protocol 1 and acquire data.

-

Data Analysis: Process the chromatograms to identify peaks corresponding to the expected m/z values of DBT and its metabolites. Confirm identity by comparing the fragmentation patterns to known standards or predicted fragmentation pathways.

Section 5: Data Interpretation and Quantitative Analysis

The identification of metabolites hinges on detecting the precise mass shift from the parent compound. Oxidation adds an oxygen atom (+16 Da), while hydroxylation adds the same mass. Distinguishing between these isomers (e.g., DBT-sulfoxide vs. Hydroxy-DBT) requires careful analysis of their chromatographic retention times and, most importantly, their unique MS/MS fragmentation patterns.

| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected Mass Shift (Da) |

| Dibenzothiophene (DBT) | C₁₂H₈S | 184.0347 | 185.0420 | - |

| DBT-Sulfoxide | C₁₂H₈SO | 200.0296 | 201.0369 | +16 |

| 1-Hydroxydibenzothiophene | C₁₂H₈SO | 200.0296 | 201.0369 | +16 |

| DBT-Sulfone | C₁₂H₈SO₂ | 216.0245 | 217.0318 | +32 |

Conclusion

The mammalian metabolism of dibenzothiophene is primarily characterized by cytochrome P450-mediated S-oxidation, leading to the formation of DBT-sulfoxide and DBT-sulfone. This pathway represents a key detoxification route. While the direct formation of 1-hydroxydibenzothiophene is not prominently reported, the fundamental mechanisms of CYP450 catalysis allow for a hypothetical pathway involving a reactive arene oxide intermediate. For researchers in drug development, the propensity of the thiophene moiety to undergo S-oxidation is a critical consideration, while the potential for arene oxide formation, even as a minor pathway, carries toxicological implications that warrant careful investigation. The integrated experimental workflow detailed in this guide provides a robust framework for elucidating the metabolic fate of DBT and related sulfur-containing xenobiotics.

References

- Metabolism of the Polynuclear Sulfur Heterocycle Benzo[b]phenanthro[2,3-d]thiophene by Rodent Liver Microsomes.

- Metabolism of the polynuclear sulfur heterocycle benzo[b]phenanthro[2,3-d]thiophene by rodent liver microsomes. PubMed.

- The LC/MS analysis of the dibenzothiophene (DBT) desulfurization metabolites.

- P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans. PubMed.

- A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. PMC.

- Dibenzothiophene – Knowledge and References. Taylor & Francis.

- Analysis and Fate of Dibenzothiophene Derivatives in the Marine Environment. Scilit.

- Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxid

- Analysis of the dibenzothiophene metabolic pathway in a newly isol

- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin

- In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermedi

- Metabolism of dibenzothiophene by a Beijerinckia species. PMC.

- A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC.

- The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Digital Commons@USU.

- What's the importance of cytochrome P450 metabolism?. Optibrium.

- Analytical Techniques Used in Metabolomics.

- The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. Cardiology & Vascular Research.

-

Proposed pathway of dibenzothiophene metabolism[10]. ResearchGate.

- Bacterial transformations of 1,2,3,4-tetrahydrodibenzothiophene and dibenzothiophene. PubMed.

- Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. PMC.

- Elucidation of the metabolic pathway for dibenzothiophene desulphurization by Rhodococcus sp.

- Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS). RSC Publishing.

- Liver Microsomal Biotransformation of Nitro-aryl Drugs: Mechanism for Potential Oxidative Stress Induction. Repositorio Institucional de la Universidad de Chile.

- In Vitro Approaches for Studying the Inhibition of Drug-Metabolizing E. Taylor & Francis eBooks.

- Mechanism of oxidative desulfurization reaction of dibenzothiophene (DBT) using carboxylic acid.

- The Effect of Mesoporous Structure of the Support on the Oxid

- Degradation of dibenzothiophene by Brevibacterium sp.DO.

-

Proposed pathway of dibenzothiophene metabolism[10]. ResearchGate.

- Biodesulfurization Induces Reprogramming of Sulfur Metabolism in Rhodococcus qingshengii IGTS8: Proteomics and Untargeted Metabolomics. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. optibrium.com [optibrium.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hydroxy Isomers of Polycyclic Aromatic Sulfur Heterocycles (PASHs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-hydroxy polycyclic aromatic sulfur heterocycles (PASHs), a class of compounds of increasing interest in medicinal chemistry and materials science. We will delve into the synthesis, spectroscopic characterization, reactivity, and potential applications of these molecules. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel PASH-based compounds.

Introduction: The Significance of the 1-Hydroxy PASH Scaffold

Polycyclic aromatic sulfur heterocycles (PASHs) are a class of organic compounds containing at least two fused aromatic rings and one or more sulfur atoms within the aromatic system.[1][2] Their structural similarity to polycyclic aromatic hydrocarbons (PAHs) has led to investigations into their biological activities and material properties.[1] The introduction of a hydroxyl group at the 1-position of the PASH scaffold can significantly modulate its electronic properties, solubility, and biological interactions. This functionalization provides a handle for further chemical modifications, making 1-hydroxy PASHs versatile building blocks in drug discovery and materials science.[3] For instance, hydroxylated PASHs have been explored as potential inhibitors of enzymes like DNA-dependent protein kinase (DNA-PK).[4]

The presence of the sulfur heteroatom and the hydroxyl group can influence the metabolic fate of these compounds, potentially altering their toxicological profiles compared to their parent PAHs.[1][5] Understanding the synthesis and reactivity of 1-hydroxy PASHs is therefore crucial for harnessing their potential while mitigating any associated risks.

Synthetic Strategies for 1-Hydroxy PASHs

The synthesis of functionalized PASHs, including their 1-hydroxy isomers, often involves multi-step sequences that build the heterocyclic core and introduce the desired substituents. Key reactions in this field include palladium-catalyzed cross-coupling reactions and cyclization strategies.[6]

Building the PASH Core: Suzuki and Ullmann Couplings

A common approach to constructing the dibenzothiophene core, a prevalent PASH structure, involves the formation of a biaryl linkage followed by a ring-closing reaction to introduce the sulfur atom.

-

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is widely used to form carbon-carbon bonds.[7] In the context of PASH synthesis, it can be employed to couple a suitably substituted aryl halide with an arylboronic acid.[4] Microwave irradiation can often accelerate these reactions.[4][8]

-

Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative route to biaryl compounds.[9] While traditional Ullmann conditions can be harsh, modern variations have been developed with milder reaction conditions.[10][11][12]

Introducing the 1-Hydroxy Group

The hydroxyl group can be introduced at various stages of the synthesis:

-

From a Pre-functionalized Starting Material: A common strategy is to start with a precursor that already contains a hydroxyl group or a protected equivalent (e.g., a methoxy group) at the desired position.[4] The protecting group can be removed in a later step to yield the final 1-hydroxy PASH.

-

Late-Stage Functionalization: In some cases, it may be advantageous to introduce the hydroxyl group after the PASH core has been constructed. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes.[13][14] This approach can offer high regioselectivity and is particularly useful in drug discovery for generating metabolites and exploring structure-activity relationships.[13][14]

Illustrative Synthetic Workflow

The following diagram illustrates a general synthetic strategy for a 1-hydroxy-substituted dibenzothiophene, a representative PASH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclic polyaromatic hydrocarbons (N/S/O-PAH) — Institute of Water Chemistry — TU Dresden [tu-dresden.de]

- 3. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hetero-PAHs - Organische Chemie - University of Rostock [langer.chemie.uni-rostock.de]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.aber.ac.uk [research.aber.ac.uk]

- 14. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Note: 1-Hydroxydibenzothiophene as a Forensic Biomarker for Oil Spill Exposure

Abstract

This application note details a rigorous protocol for the extraction, detection, and quantification of 1-hydroxydibenzothiophene (1-OH-DBT) in fish bile. As a primary metabolic product of dibenzothiophene (DBT)—a sulfur-containing polycyclic aromatic hydrocarbon (PAH) abundant in crude oil—1-OH-DBT serves as a critical biomarker for assessing recent exposure to petrogenic contamination. This guide bridges the gap between field sampling and high-sensitivity instrumental analysis (GC-MS and HPLC-F), providing a standardized workflow for environmental impact assessments and toxicokinetic studies.

Introduction & Mechanism of Action

The Biomarker Rationale

Crude oil toxicity is largely driven by PAHs. While parent PAHs (like DBT) are rapidly metabolized, their hydroxylated metabolites concentrate in the bile of aquatic organisms, offering a "magnified" signal of exposure (bioconcentration factor bile/water

Metabolic Pathway

Upon uptake, DBT undergoes Phase I oxidative metabolism catalyzed by the Cytochrome P450 (CYP1A) system. The sulfur heteroatom introduces unique electronic properties compared to homocyclic PAHs (like phenanthrene), directing hydroxylation to specific ring positions.

-

Phase I: CYP1A1/1B1 monooxygenases introduce a hydroxyl group, forming 1-, 2-, 3-, and 4-OH-DBT.

-

Phase II: These polar metabolites are conjugated with glucuronic acid (via UDP-glucuronosyltransferase) or sulfate to increase water solubility for excretion.

-

Analytical Implication: Direct analysis of bile yields poor sensitivity due to conjugation. Enzymatic deconjugation (hydrolysis) is a mandatory sample preparation step to release the free 1-OH-DBT analyte.

Pathway Visualization

The following diagram illustrates the biotransformation of DBT into its detectable biomarker form.

Figure 1: Metabolic pathway of Dibenzothiophene (DBT) illustrating the formation of the conjugated biliary metabolite and the necessity of enzymatic hydrolysis for analytical detection.

Experimental Protocol

Reagents and Standards

-

Target Standard: 1-Hydroxydibenzothiophene (purity >98%).

-

Internal Standard (IS): 1-Hydroxypyrene-d9 or 2-Fluorobiphenyl (surrogate for recovery correction).

-

Enzyme:

-Glucuronidase/Arylsulfatase (from Helix pomatia, >100,000 units/mL). -

Derivatization Agent (GC-MS only): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA + 1% TMCS.

-

Solvents: HPLC-grade Methanol, Acetonitrile, n-Hexane, Dichloromethane (DCM).

Sample Preparation Workflow

Step 1: Bile Collection

-

Harvest bile from the gallbladder of fish using a sterile insulin syringe.

-

Store immediately at -80°C. Note: Bile volume is often limited (10–100 µL); pooling may be required for small species.

Step 2: Enzymatic Hydrolysis (Critical)

-

Thaw bile and homogenize.

-

Aliquot 25 µL of bile into a clean glass vial.

-

Add 950 µL of 0.1 M Sodium Acetate buffer (pH 5.0).

-

Add 20 µL of

-Glucuronidase/Arylsulfatase enzyme. -

Incubate at 37°C for 2 hours in a shaking water bath.

-

Quality Control: Include a "Blank Bile" (unexposed fish) and a "Spiked Control" (Blank Bile + Standard) in every batch.

-

Step 3: Extraction (Liquid-Liquid)

-

Add 25 µL of Internal Standard solution.

-

Add 2 mL of n-Hexane (or Hexane:MTBE 1:1).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes to separate phases.

-

Transfer the organic (upper) layer to a fresh amber vial.

-

Repeat extraction once; combine organic layers.

-

Evaporate to dryness under a gentle stream of Nitrogen (

) at 40°C.

Step 4: Reconstitution / Derivatization

-

For HPLC-F: Reconstitute residue in 200 µL Methanol:Water (50:50). Filter (0.2 µm PTFE).

-

For GC-MS: Reconstitute in 50 µL MSTFA. Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from raw sample to instrumental analysis.

Instrumental Analysis

Option A: GC-MS (Confirmatory & Quantitative)

Gas Chromatography-Mass Spectrometry provides structural confirmation and is preferred for forensic fingerprinting.

-

Instrument: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms (30m × 0.25mm × 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: 280°C, Splitless mode.

-

Oven Program:

-

70°C hold for 1 min.

-

Ramp 20°C/min to 180°C.

-

Ramp 6°C/min to 300°C.

-

Hold 5 min.

-

-

MS Detection (SIM Mode):

-

Target Analyte: 1-OH-DBT-TMS derivative.

-

Molecular Weight (Native): 200.26 g/mol .

-

Molecular Weight (TMS-Derivative): 272.4 g/mol .

-

Quantitation Ion (m/z): 272 (Molecular Ion,

). -

Qualifier Ions (m/z): 257 (

), 73 (TMS group).

-

Option B: HPLC-Fluorescence (High Sensitivity Screening)

Fluorescence detection is more sensitive than MS for PAHs but less selective for specific isomers without rigorous chromatographic separation.

-

Instrument: HPLC with Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse PAH, 4.6 × 150mm, 3.5µm).

-

Mobile Phase:

-

Detection Wavelengths:

-

Excitation (

): 295 nm -

Emission (

): 375 nm -

Note: Hydroxylation induces a bathochromic (red) shift relative to parent DBT. Verify

with your specific standard in the mobile phase.

-

Data Interpretation & Reporting

Quantitative Analysis

Calculate the concentration of 1-OH-DBT using the internal standard method:

Normalization (Crucial for Physiological Variability)

Bile density varies with the feeding status of the fish. Raw concentrations must be normalized to Biliary Protein or Biliverdin content to allow valid cross-sample comparison.

-

Protocol: Measure protein content of the original bile using a BCA or Bradford assay.

-

Reported Unit: ng 1-OH-DBT / mg biliary protein.

Summary of Analytical Parameters

| Parameter | GC-MS (TMS-Derivative) | HPLC-Fluorescence |

| Selectivity | High (Mass fingerprint) | Moderate (Retention time + Ex/Em) |

| Sensitivity (LOD) | ~1–5 ng/mL | ~0.1–0.5 ng/mL |

| Sample Prep | Complex (Requires Derivatization) | Simple (Direct Injection) |

| Primary Use | Forensic Confirmation, Source ID | Routine Monitoring, Screening |

| Key Marker | m/z 272, 257 | Ex 295nm / Em 375nm |

References

-

Beyer, J., et al. (2010). Biomarker responses in fish from a harbor area assessed using biomarkers of exposure. Environmental Science & Pollution Research.[4] Link

-

Krahn, M. M., et al. (1987). Determination of metabolites of aromatic hydrocarbons in bile of fish by HPLC with fluorescence detection. Archives of Environmental Contamination and Toxicology. Link

-

Jonsson, G., et al. (2003). Renal excretion of metabolites of the oil component dibenzothiophene in fish. Comparative Biochemistry and Physiology Part C. Link

-

Lin, Y., et al. (1996). Separation and detection of hydroxylated polycyclic aromatic hydrocarbons by gas chromatography-mass spectrometry. Journal of Chromatography A. Link

-

Sundt, R. C., et al. (2011). Sensitivity of the biomarker 1-hydroxypyrene in Atlantic cod (Gadus morhua) exposed to crude oil. Marine Environmental Research. Link

Sources

Application Note: Enhancing GC-MS Analysis of 1-Hydroxydibenzothiophene Through Derivatization

Introduction

1-Hydroxydibenzothiophene is a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH) of significant environmental and toxicological interest. Its analysis by gas chromatography (GC) is often hindered by its low volatility and the presence of a polar hydroxyl group. This active hydrogen can lead to poor chromatographic peak shape, decreased sensitivity, and potential thermal degradation in the GC inlet.[1][2] Derivatization, a chemical modification to alter the analyte's properties, is a crucial step to overcome these challenges.[1][3] This application note provides a detailed guide for the derivatization of 1-hydroxydibenzothiophene to improve its GC-MS analysis, targeting researchers, scientists, and drug development professionals. The primary goal of derivatization is to replace the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing the analyte's volatility and thermal stability.[4][5] This guide will focus on two robust and widely adopted derivatization techniques: silylation and acylation.

The Rationale for Derivatization

The decision to derivatize 1-hydroxydibenzothiophene is grounded in the fundamental principles of gas chromatography. The efficiency of GC separation relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase. For this to occur, the analyte must be sufficiently volatile to exist in the gas phase at the operating temperatures of the GC system. The polar hydroxyl group in 1-hydroxydibenzothiophene leads to strong intermolecular hydrogen bonding, which significantly reduces its vapor pressure (volatility).[2] Furthermore, the active hydrogen can interact with active sites in the GC inlet and column, causing peak tailing and reduced analytical response.[6]

Derivatization effectively masks this polar functional group. Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, while acylation introduces a non-polar acyl group.[2][4] The resulting derivatives are more volatile, less polar, and more thermally stable, leading to:

-

Improved Peak Shape: Symmetrical, sharp peaks are achieved due to reduced analyte-column interactions.[7]

-

Increased Sensitivity: Enhanced volatility and reduced adsorption lead to a stronger detector response.[6]

-

Enhanced Resolution: Better peak shapes allow for improved separation from other components in a complex matrix.[8]

-

Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation.[9]

Experimental Workflow Overview

The general workflow for the derivatization and subsequent GC-MS analysis of 1-hydroxydibenzothiophene is a multi-step process that requires careful execution to ensure accurate and reproducible results. The key stages are outlined in the diagram below.

Figure 2: Logical dependencies for successful derivatization and analysis.

Conclusion

Derivatization is an indispensable tool for the robust and sensitive analysis of 1-hydroxydibenzothiophene by GC-MS. Both silylation with BSTFA and acylation with TFAA are effective methods for increasing the volatility and thermal stability of the analyte, leading to significant improvements in chromatographic performance. The choice between these methods may depend on the specific analytical requirements, such as the need for ECD detection or the desired stability of the derivative. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately quantify 1-hydroxydibenzothiophene in various complex matrices.

References

-

Budzinski, H., Garrigues, P., & Bellocq, J. (1992). Gas chromatographic retention behaviour of dibenzothiophene derivatives on a smectic liquid crystalline polysiloxane stationary phase. Journal of Chromatography A, 590(2), 297-303. [Link]

-

Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Journal of Chromatographic Science, 38(1), 1-8. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

-

Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. [Link]

-

Birkemeyer, C. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 447-464. [Link]

-

Pandey, P., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. [Link]

-

Wiley Analytical Science. (2020). Cresol determination made possible by silylation. [Link]

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]

-

Persoons, R., et al. (2021). Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. Analytical and Bioanalytical Chemistry, 413(26), 6489-6501. [Link]

-

Wang, P., et al. (2012). Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization. Analytica Chimica Acta, 753, 57-63. [Link]

-

Scilit. (n.d.). Analysis and Fate of Dibenzothiophene Derivatives in the Marine Environment. [Link]

-

HKMU Scholars. (2012). Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization. [Link]

-

Pandey, P., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. [Link]

-

Bibel Lab. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

Regis Technologies. (n.d.). GC Derivatization. [Link]

- Google Patents. (n.d.).

-

Teklemariam, T. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Advanced Research in Chemical Science, 1(1), 1-21. [Link]

-

ResearchGate. (2025). Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. [Link]

-

National Center for Biotechnology Information. (n.d.). Dibenzothiophene. PubChem Compound Database. [Link]

-

Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Acylation Derivatization Reagents. [Link]

-

Chemistry LibreTexts. (2023). Derivatization. [Link]

-

ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. [Link]

-

Journal of Food and Drug Analysis. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. [Link]

-

ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. scispace.com [scispace.com]

- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. nbinno.com [nbinno.com]

- 6. covachem.com [covachem.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

separating 1-hydroxydibenzothiophene from 4-hydroxydibenzothiophene

Technical Support Center: Hydroxydibenzothiophene Isomer Separation

Subject: Troubleshooting Guide for the Separation & Identification of 1-Hydroxydibenzothiophene (1-OH-DBT) and 4-Hydroxydibenzothiophene (4-OH-DBT). Ticket ID: #DBT-ISO-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Executive Summary

The separation of 1-OH-DBT and 4-OH-DBT presents a classic challenge in positional isomerism. While both share the dibenzothiophene (DBT) core (

-

1-OH-DBT: The hydroxyl group is located at the "bay" region, adjacent to the bridgehead carbon but distal from the sulfur. It behaves as a typical hindered phenol.

-

4-OH-DBT: The hydroxyl group is ortho to the sulfur atom. This proximity creates a unique electronic environment (potential intramolecular H-bonding or steric repulsion with sulfur lone pairs), often resulting in lower polarity and distinct spectral signatures compared to the 1-isomer.

This guide addresses the three most common support tickets: chromatographic co-elution, ambiguous NMR assignment, and extraction inefficiencies.

Visual Troubleshooting Workflow

Figure 1: Isomer Identification Decision Tree Caption: Logical workflow for distinguishing 1-OH-DBT from 4-OH-DBT using chromatographic and spectroscopic checkpoints.

Module 1: Chromatographic Separation (HPLC)

User Issue: "My peaks are co-eluting or I cannot identify which peak is which on my C18 column."

Technical Insight: In Reverse Phase Chromatography (RP-HPLC), elution order is dictated by hydrophobicity.

-

4-OH-DBT often exhibits an "ortho-effect" where the hydroxyl group is partially shielded by the large sulfur atom or engages in weak intramolecular interactions. This reduces its effective polarity relative to the solvent, causing it to interact more strongly with the hydrophobic C18 stationary phase.

-

1-OH-DBT has a more exposed hydroxyl group, interacting more freely with the aqueous mobile phase, leading to earlier elution.

Protocol: High-Resolution Gradient Method

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (improves peak shape for phenols) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 30% B (Isocratic hold)2-15 min: 30% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic core) and 280 nm (phenol) |

Troubleshooting Q&A:

Q: I see severe tailing for both peaks. Is my column dead? A: Likely not. Hydroxydibenzothiophenes are weak acids (phenols). On standard silica-based C18, they interact with residual silanols.

-

Fix: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Acetic Acid . This suppresses the ionization of silanols and the analyte, sharpening the peaks.

Q: The resolution is poor (< 1.5). How do I improve separation? A: Switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the hydroxyl groups of the isomers, often enhancing selectivity for positional isomers of phenols, though it will increase system backpressure.

Module 2: Structural Identification (NMR)

User Issue: "I have isolated a fraction but don't have a standard to compare it to. How do I know if it's 1-OH or 4-OH?"

Technical Insight: The dibenzothiophene core has a distinct "bay region" proton pattern. The protons closest to the sulfur (positions 4 and 6) and the bay protons (positions 1 and 9) are key diagnostic markers.

-

The "Deshielded Proton" Rule: In unsubstituted DBT, the protons at positions 4 and 6 (adjacent to sulfur) are significantly deshielded (shifted downfield to ~8.0–8.2 ppm) due to the anisotropy of the C-S bond and the aromatic ring current.

Diagnostic Table: 1H-NMR (CDCl3, 400 MHz)

| Feature | 1-OH-DBT | 4-OH-DBT |

| H4 Signal | Present. Appears as a doublet/multiplet at ~7.8–8.0 ppm. | Absent. Substituted by -OH. |

| H6 Signal | Present. (~7.8–8.0 ppm) | Present. (~7.8–8.0 ppm) |

| Symmetry | Asymmetric. | Asymmetric. |

| Key Distinction | You will see two distinct downfield signals (H4, H6, H9 mix) or a clear H4 doublet. | You will see only one strongly deshielded proton (H6) corresponding to the unsubstituted ring. |

Q: My spectra are messy in the aromatic region (7.0 - 7.5 ppm). A: This is common due to overlap of H2, H3, H7, H8. Focus exclusively on the 7.8 - 8.5 ppm region.

-

If you see a single integrated proton in the far downfield region (H6 only), you likely have 4-OH-DBT .

-

If you see two integrated protons (H4 and H6) or a complex multiplet integrating to 2H in the downfield region, you likely have 1-OH-DBT (or the unsubstituted ring protons are overlapping).

Module 3: GC-MS Analysis

User Issue: "I injected the sample into the GC and got no peaks or broad blobs."

Technical Insight: Free phenolic groups (-OH) hydrogen bond with the polysiloxane stationary phase of GC columns (e.g., DB-5, HP-5), leading to adsorption and tailing.

Protocol: TMS Derivatization You must block the hydroxyl group to create a volatile ether.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Procedure:

-

Dry 50 µL of sample extract under Nitrogen.

-

Add 50 µL anhydrous Pyridine + 50 µL BSTFA.

-

Incubate at 60°C for 30 minutes .

-

Inject 1 µL into GC-MS (Splitless).

-

-

Result: You will detect the Trimethylsilyl (TMS) ether derivatives.

-

Mass Shift: Molecular ion (

) will increase by 72 Da (replacement of H with -

Elution: 4-OTMS-DBT typically elutes after 1-OTMS-DBT on non-polar columns (5% phenyl) due to slightly higher boiling point/packing density.

-

References

-

BenchChem Technical Support. (2025).[1] Interpreting NMR Spectra of Dibenzothiophene Compounds. BenchChem. Link

-

Chromatography Forum. (2012). Elution order of isomers in Reverse Phase HPLC. LCGC.[2] Link

-

Thermo Fisher Scientific. (2025). Separation of Structural Isomers using Biphenyl and C18 Columns. Thermo Fisher Application Notes. Link

-

Chemistry Steps. (2024). NMR Chemical Shift Values and Aromatic Coupling. Chemistry Steps. Link

-

National Institutes of Health (NIH). (2021). One-Pot Synthesis of N-Substituted Dibenzothiophenes. PubMed Central. Link

Sources

Technical Support Center: High-Resolution Separation of Hydroxydibenzothiophenes

Executive Summary

Hydroxylated dibenzothiophenes (OH-DBTs) are critical metabolites in biodesulfurization pathways and environmental toxicology. The four positional isomers (1-OH, 2-OH, 3-OH, and 4-OH DBT) possess nearly identical hydrophobicities (

This guide addresses the "Critical Pair" phenomenon—typically the co-elution of 2-OH-DBT and 3-OH-DBT (due to linear geometry) or 1-OH-DBT and 4-OH-DBT (due to steric hindrance near the sulfur atom). We provide three validated workflows to resolve these isomers using shape selectivity,

Module 1: Diagnostic & Column Selection

The "Shape Selectivity" Imperative

Standard monomeric C18 columns separate primarily based on hydrophobicity. Since OH-DBT isomers differ only by the position of the hydroxyl group, their hydrophobic interaction with the stationary phase is indistinguishable. You must exploit Shape Selectivity (

Protocol A: Stationary Phase Selection Matrix

| Column Chemistry | Mechanism | Suitability for OH-DBTs | Recommendation |

| Monomeric C18 | Hydrophobicity | Poor. Co-elution of 2-OH and 3-OH is highly likely. | Avoid for isomer resolution. |

| Polymeric C18 | Hydrophobicity + Shape | Good. Higher carbon load and steric order discriminate between planar (2/3-OH) and non-planar isomers. | Use as a first alternative. |

| Phenyl-Hexyl / Biphenyl | Excellent. The biphenyl core of DBT interacts strongly with the phenyl ring on the ligand. | Primary Recommendation. | |

| PFP (Pentafluorophenyl) | Dipole-Dipole + | High. Fluorine atoms create a "pull-push" electronic interaction effective for positional isomers. | Use if Phenyl-Hexyl fails. |

Technical Insight: Polymeric C18 phases have a high "shape selectivity factor" (often measured by the

ratio).[1] They can distinguish the "thickness" of the molecule. 4-OH-DBT is "thicker" due to the hydroxyl group's proximity to the sulfur bay region compared to the linear 2-OH-DBT [1].

Module 2: Mobile Phase Engineering (The "Magic" Additive)

If you cannot change your column, you must alter the mobile phase thermodynamics. The most powerful tool for resolving structural isomers in reverse-phase HPLC is the addition of Cyclodextrins (CDs) .

Why Cyclodextrins Work

-Cyclodextrin (-

Mechanism: Dynamic equilibrium between the "free" analyte and the "CD-complexed" analyte.

-

Result: Isomers that fit tighter into the CD cavity elute faster (because the CD is water-soluble and pulls the analyte into the mobile phase).

Protocol B: Cyclodextrin Mobile Phase Setup

-

Base Solvents: Water / Methanol (Avoid Acetonitrile initially, as it competes with the CD cavity).

-

Additive:

-Cyclodextrin (Native) or Hydroxypropyl- -

Concentration: Start with 5 mM in the aqueous mobile phase.

-

Gradient: Keep the organic modifier (MeOH) below 60% if possible to maintain CD solubility and cavity stability.

Caution: Cyclodextrins can precipitate in high organic content (>70% MeOH). Always premix and filter your mobile phase [2].

Module 3: Troubleshooting Workflow

Interactive Troubleshooting Logic

Figure 1: Decision matrix for resolving co-elution. Note that retention (

Module 4: Detection Optimization (Fluorescence)

OH-DBTs are highly fluorescent. UV detection (254 nm) is often insufficient for trace metabolite analysis and lacks specificity against matrix interferences.

Protocol C: Fluorescence Spectral Scanning

Do not rely on literature values alone, as solvent pH affects shift.

-

Stop-Flow Scan: Inject a high-concentration standard. Stop the flow when the peak is in the cell.

-

Excitation Scan: Fix Emission at 400 nm, scan Excitation 220–350 nm.

-

Emission Scan: Fix Excitation at found max (likely ~280 nm), scan Emission 300–500 nm.

Typical Starting Parameters for OH-DBTs:

-

Excitation (

): 285 nm -

Emission (

): 410 nm (Note: 1-OH and 4-OH often show Stokes shifts differing from 2-OH and 3-OH due to intramolecular hydrogen bonding) [3].

Frequently Asked Questions (FAQ)

Q1: My peaks are merging into a single broad peak with a shoulder. Is this column overload?

-

Diagnostic: Inject 1/10th of the concentration. If the resolution improves, it is overload. If the shape remains identical (just smaller), it is co-elution of isomers.

-

Fix: If co-elution, switch to a Phenyl-Hexyl column to engage

interactions.

Q2: Can I use Acetonitrile (ACN) with Cyclodextrins?

-

Answer: It is not recommended. ACN molecules can compete for the hydrophobic cavity of the cyclodextrin, effectively "blocking" it from the OH-DBT analyte. Methanol is the preferred organic modifier when using CD additives [4].

Q3: What is the elution order of the isomers?

-

Answer: This depends strictly on the column type.

-

Polymeric C18: Typically elutes based on "Length-to-Breadth" (L/B) ratio. Linear isomers (2-OH, 3-OH) are retained longer than bent/thick isomers (1-OH, 4-OH).

-

Cyclodextrin Modified: The isomer that fits best inside the cavity elutes first.

-

Q4: I see a baseline drift when using gradient elution with fluorescence detection.

-

Answer: This is "Quenching" or "Raman scattering" from the solvent gradient.

-

Fix: Ensure your mobile phase A and B have matched ionic strength. Use an isocratic hold during the critical pair elution window to flatten the baseline.

-

References

-

Sander, L. C., & Wise, S. A. (2017).[2] Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. National Institute of Standards and Technology (NIST).

-

Cazes, J. (2020). Cyclodextrins as Mobile Phase Additives in HPLC. Encyclopedia of Chromatography.

-

Thermo Fisher Scientific. (2023). Fluorescence Method Development Handbook: Optimization of Ex/Em Wavelengths.

-

Schneiderman, E., & Stalcup, A. M. (2000). Cyclodextrins: A versatile tool in separation science. Journal of Chromatography B.

Sources

Technical Support Center: Optimizing Mass Spectrometry Fragmentation for 1-Hydroxy Isomers

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of differentiating 1-hydroxy isomers. As a Senior Application Scientist, I understand that distinguishing positional isomers is not a trivial task; it requires a deep understanding of fragmentation chemistry and careful optimization of instrumental parameters. This resource synthesizes field-proven insights and foundational principles to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental "why" behind the challenges of analyzing 1-hydroxy isomers.

Q1: Why is it so difficult to differentiate 1-hydroxy isomers from other positional isomers (e.g., 2-hydroxy, 3-hydroxy) using standard tandem mass spectrometry (MS/MS)?

A1: The primary challenge lies in the energetic similarity of fragmentation pathways for positional isomers. Upon ionization, the precursor ions of different hydroxy isomers often have very similar internal energies. During collision-induced dissociation (CID), these ions tend to fragment through common, low-energy pathways, such as the neutral loss of water (H₂O) or carbon monoxide (CO), which are not specific to the hydroxyl group's position.[1][2] This results in product ion spectra that are often qualitatively identical, or "too visually similar," making definitive identification based on MS/MS alone nearly impossible without careful optimization.[3]

Q2: What is the fundamental difference between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)? Why would I choose one over the other for isomer analysis?

A2: Both CID and HCD are "beam-type" fragmentation techniques where ions are accelerated and collided with a neutral gas to induce fragmentation.[4][5]

-

Collision-Induced Dissociation (CID): Typically performed in an ion trap or the collision cell of a triple quadrupole, CID involves multiple low-energy collisions (in the eV to low keV range).[4][6] This "slow heating" process favors fragmentation pathways with the lowest energy barriers. While efficient, this can be a disadvantage for isomers, as it predominantly yields common, non-specific fragments.

-

Higher-Energy Collisional Dissociation (HCD): Primarily used in Orbitrap instruments, HCD involves higher kinetic energies in a dedicated collision cell external to the C-trap.[4][6] This single, higher-energy collision can access more diverse and higher-energy fragmentation channels.[6][7] This is often advantageous for isomer differentiation, as it can produce unique, "fingerprint" fragments that are specific to the analyte's structure, even if they are low in abundance.[8][9]

You would choose HCD over CID when you need to generate more informative, structure-specific product ions that can help distinguish between closely related isomers that otherwise produce identical CID spectra.[8][9][10]

Part 2: Troubleshooting Guides - Experimental Issues

This section provides actionable solutions to common experimental problems encountered when analyzing 1-hydroxy isomers.

Q3: My 1-hydroxy and 3-hydroxy isomers co-elute chromatographically and yield virtually identical product ion spectra with CID. What is my next step?

A3: This is a classic and frequent challenge. When chromatography fails to separate isomers, the burden shifts entirely to the mass spectrometer.

Core Strategy: Modulate Collision Energy to Find Diagnostic Ions.

The key is that even if the major fragments are identical, minor, low-intensity diagnostic ions that are unique to each isomer may exist.[11] Your goal is to find the optimal collision energy that produces and maximizes the intensity of these unique fragments.

Experimental Protocol: Collision Energy Ramp Optimization

This protocol outlines a systematic approach to finding the optimal collision energy (CE) to differentiate isomers.

-

Prepare Standards: Prepare individual, pure standards of your 1-hydroxy and 3-hydroxy isomers at a suitable concentration for direct infusion or LC-MS analysis.

-

Initial Product Ion Scan: Using a single isomer standard, perform a product ion scan by fixing the first quadrupole (Q1) on the precursor m/z and scanning the third quadrupole (Q3) over a relevant mass range. Start with a median CE value recommended by your instrument manufacturer. This will reveal the major fragment ions.

-

Perform the CE Ramp Experiment: Create a Multiple Reaction Monitoring (MRM) or Product Ion Scan method. For each major fragment ion identified in Step 2, and for any other potential fragments, set up an experiment where the collision energy is ramped.

-

Define CE Range: Start with a broad range, for example, 5 eV to 60 eV.

-

Step Size: Use a step size of 2-5 eV.

-

-

Analyze the Breakdown Curves: Plot the intensity of each product ion as a function of the collision energy for each isomer separately. This is known as a "breakdown curve."

-

Compare Curves: Overlay the breakdown curves for the 1-hydroxy and 3-hydroxy isomers. Look for:

-

Unique Ions: A fragment that appears for one isomer but not the other. This is the ideal scenario.[12]

-

Intensity Ratio Differences: Regions of the curve where the relative intensity ratio of two common fragments is significantly and reproducibly different between the two isomers.

-

-

-

Select Optimal CE: Choose the collision energy value that provides the most significant and reproducible difference between the isomers. This may be the point of maximum intensity for a unique diagnostic ion or the point of greatest divergence in fragment intensity ratios.

Table 1: Example Starting Parameters for Collision Energy Optimization

| Parameter | Triple Quadrupole (CID) | Orbitrap (HCD) |

| Mode | MRM or Product Ion Scan | PRM (Parallel Reaction Monitoring) or dd-MS2 |

| Collision Gas | Argon | Nitrogen |

| Collision Gas Pressure | 1.5 - 2.0 mTorr (instrument dependent) | N/A (set by instrument) |

| CE Ramp Range (eV) | 5 - 60 eV | 10 - 80 NCE (Normalized Collision Energy) |

| CE Step Size | 2 eV | 5 NCE |

Q4: I've tried optimizing collision energy, but the spectra remain identical. Are there more advanced techniques I can use?

A4: Yes. When conventional CID/HCD is insufficient, you must employ orthogonal techniques that can separate ions based on properties other than their mass-to-charge ratio or that use different fragmentation mechanisms.

Advanced Strategy 1: Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge—collectively measured as a collision cross-section (CCS).[13][14] Isomers, including positional isomers like 1-hydroxy and its counterparts, often have different three-dimensional structures. This difference in shape can be sufficient for IMS to separate them before they enter the mass analyzer, even if they co-elute from the LC column.[15][16][17]

-

How it Helps: IMS adds another dimension of separation.[13] You can often resolve two isomers into distinct drift time peaks. By extracting the mass spectrum for each drift time peak, you can obtain a clean spectrum for each isomer, confirming their presence.

Workflow Diagram: LC-IMS-MS for Isomer Separation

Caption: Workflow for separating co-eluting isomers using Ion Mobility.

Advanced Strategy 2: Alternative Fragmentation Techniques

If IMS is not available, exploring different fragmentation mechanisms can be effective.

-

Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): These are non-ergodic fragmentation methods that involve transferring an electron to a multiply charged precursor ion.[18] This induces fragmentation through radical-driven pathways, which can be very different from the pathways accessed by CID/HCD. This can reveal structural information that is otherwise hidden.[18][19]

-

Ultraviolet Photodissociation (UVPD): This technique uses high-energy photons to induce fragmentation. UVPD can cleave bonds that are resistant to CID, often providing complementary and highly specific fragmentation patterns useful for distinguishing isomers.[10]

Q5: I'm seeing very low signal intensity for my diagnostic fragment ions. How can I improve sensitivity?

A5: Low signal for a key diagnostic ion is a common problem that can undermine an otherwise successful method.

Troubleshooting Steps for Low Signal Intensity:

-

Re-optimize Collision Energy: The optimal CE for a low-abundance diagnostic ion might be very narrow.[20] Perform a finer CE ramp (e.g., with 1 eV steps) around the previously identified optimum to ensure you are at the peak of its production curve.[21]

-

Increase Analyte Concentration: Ensure your sample concentration is sufficient. A weak signal may simply be due to a dilute sample.[22]

-

Check for Ion Suppression: If analyzing in a complex matrix, co-eluting compounds can suppress the ionization of your analyte.[22] Improve your sample cleanup (e.g., using Solid-Phase Extraction) or optimize your chromatography to separate the analyte from the interfering matrix components.

-

Clean the Ion Source: A contaminated ion source is a frequent cause of poor ionization efficiency and signal instability.[21][22] Follow your manufacturer's protocol for cleaning the source components.

-

Increase Dwell Time (for MRM): In a triple quadrupole MRM experiment, increasing the dwell time for the specific transition corresponding to your diagnostic ion will increase the number of ions being counted, thereby improving the signal-to-noise ratio.

Part 3: Visualization of a Key Fragmentation Pathway

Differentiating hydroxylated isomers on an aromatic ring often relies on subtle differences in ring-opening or rearrangement pathways. The diagram below illustrates a conceptual difference where the position of the hydroxyl group directs fragmentation.

Fragmentation Concept: Ortho vs. Para Isomers

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles [mdpi.com]

- 8. Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. lcms.cz [lcms.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers [zpxb.xml-journal.net]

- 14. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]

- 15. biocompare.com [biocompare.com]

- 16. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.vu.nl [research.vu.nl]

- 20. reddit.com [reddit.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. gmi-inc.com [gmi-inc.com]

Technical Support Center: Stability of 1-Hydroxydibenzothiophene in Aqueous Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-hydroxydibenzothiophene. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and analysis of aqueous samples containing this compound. Our aim is to equip you with the scientific understanding and practical protocols to ensure the integrity and accuracy of your experimental results.

Introduction to the Stability of 1-Hydroxydibenzothiophene

1-Hydroxydibenzothiophene is a hydroxylated polycyclic aromatic sulfur heterocycle (PASH) of significant interest in various fields, including environmental science and drug metabolism studies. As with many phenolic compounds, its stability in aqueous matrices can be a critical factor influencing the reliability of analytical data. This guide will delve into the potential stability issues, such as photodegradation and oxidation, and provide actionable strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-hydroxydibenzothiophene in my aqueous samples?

The stability of 1-hydroxydibenzothiophene in aqueous solutions is primarily influenced by three main factors:

-

Light Exposure: Similar to other hydroxylated aromatic compounds, 1-hydroxydibenzothiophene is susceptible to photodegradation. Exposure to ultraviolet (UV) and even ambient laboratory light can lead to the formation of degradation products. Studies on the parent compound, dibenzothiophene (DBT), have shown that UV irradiation in aqueous media can lead to the formation of hydroxylated benzothiophenes.[1][2]

-

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. The sulfur atom in the dibenzothiophene ring system can also be oxidized to form sulfoxides and sulfones.[1][3]

-

pH of the Solution: The pH of the aqueous sample can influence the rate of both hydrolysis and oxidation. While specific data on 1-hydroxydibenzothiophene is limited, for many organic compounds, pH extremes (both acidic and alkaline) can catalyze degradation.[4][5]

Q2: I am observing a decrease in the concentration of my 1-hydroxydibenzothiophene standard over a short period, even when stored in the refrigerator. What could be the cause?

This is a common issue and is likely due to a combination of factors. Even at low temperatures, degradation can occur. Here are the most probable causes:

-

Inadequate Protection from Light: Standard laboratory lighting can be sufficient to initiate photodegradation over time. Ensure your standards are stored in amber vials or wrapped in aluminum foil to completely block out light.

-

Presence of Dissolved Oxygen: If your aqueous solvent was not deoxygenated, gradual oxidation can occur.

-

Purity of the Solvent: Trace impurities in the water or buffer components, such as metal ions, can catalyze oxidative degradation. Using high-purity water and reagents is crucial.

Q3: What are the expected degradation products of 1-hydroxydibenzothiophene in aqueous solution?

Based on studies of related compounds like dibenzothiophene, potential degradation products could include:

-

Oxidized Products: Dibenzothiophene sulfoxide and sulfone derivatives resulting from the oxidation of the sulfur atom.[1][3]

-

Photodegradation Products: Further hydroxylated or ring-opened products. For instance, UV treatment of dibenzothiophene has been shown to produce other hydroxylated benzothiophenes.[1][2] It's also plausible that polymerization or formation of complex colored compounds could occur upon prolonged light exposure.

Q4: How should I prepare my aqueous samples containing 1-hydroxydibenzothiophene for analysis to ensure stability?

To maintain the integrity of your samples, follow these steps:

-

Use High-Purity Solvents: Start with HPLC or LC-MS grade water and high-purity buffer salts.

-

Control pH: Buffer your samples to a pH where 1-hydroxydibenzothiophene is most stable, which is typically near neutral pH for many phenolic compounds.

-

Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of oxygen in the headspace.

-

Protect from Light: Immediately after preparation, protect your samples from light using amber vials or by wrapping them in foil.

-

Analyze Promptly: Analyze the samples as soon as possible after preparation. If storage is necessary, store them at low temperatures (e.g., -20°C) and in the dark.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Analytical Results

Symptoms:

-

Varying peak areas for the same standard concentration across different analytical runs.

-

The appearance of unknown peaks in the chromatogram that were not present initially.

-

A gradual decrease in the response of the analyte over a sequence of injections.

Root Cause Analysis and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Sample Degradation in the Autosampler | Many autosamplers are not refrigerated or protected from light. Over the course of a long analytical run, samples can degrade. | 1. If available, use a refrigerated autosampler set to a low temperature (e.g., 4°C). 2. Protect samples in the autosampler tray from light by using amber vials or covering the tray. 3. Run a stability check by re-injecting the first sample at the end of the sequence to see if its concentration has changed. |

| In-source Degradation (for LC-MS/MS) | The conditions within the mass spectrometer's ion source (e.g., temperature, voltage) can sometimes cause fragile molecules to degrade. | 1. Optimize the ion source parameters, particularly the temperature and capillary voltage, to find the mildest conditions that still provide adequate ionization. 2. Consult application notes for similar phenolic compounds to find recommended starting conditions for your instrument.[7][8][9] |

| Matrix Effects | Components in your sample matrix (e.g., salts, proteins) can interfere with the ionization of 1-hydroxydibenzothiophene, leading to signal suppression or enhancement. | 1. Perform a matrix effect study by comparing the response of the analyte in a pure solvent to its response in an extract of your sample matrix. 2. If matrix effects are significant, consider improving your sample preparation method (e.g., using solid-phase extraction (SPE)) or using a matrix-matched calibration curve. |

Issue 2: Rapid Loss of Analyte During Sample Storage

Symptoms:

-

A significant decrease in the concentration of 1-hydroxydibenzothiophene in stored samples compared to freshly prepared ones.

-

The formation of a visible precipitate or a change in the color of the solution upon storage.

Root Cause Analysis and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Photodegradation | Exposure to light, even for short periods, can lead to significant degradation. | 1. Conduct all sample preparation steps under subdued light. 2. Store all stock solutions, standards, and samples in amber glassware or foil-wrapped containers. 3. Include a "light-exposed" control in your stability studies to quantify the extent of photodegradation. |

| Oxidative Degradation | Dissolved oxygen and trace metal contaminants can promote oxidation. | 1. Deoxygenate your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. 2. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples if it does not interfere with your analysis. 3. Use chelating agents like EDTA to sequester metal ions that can catalyze oxidation. |

| Inappropriate Storage Temperature | While low temperatures slow down degradation, they may not completely halt it. For some compounds, freezing can cause phase separation and concentration changes. | 1. Evaluate the stability of your samples at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition. 2. If freezing, ensure that the sample is completely thawed and vortexed before analysis to ensure homogeneity. |

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 1-Hydroxydibenzothiophene in an Aqueous Matrix

This protocol outlines a basic experiment to evaluate the stability of 1-hydroxydibenzothiophene under different conditions.

Materials:

-

1-Hydroxydibenzothiophene standard

-

HPLC or LC-MS grade water and acetonitrile

-

Phosphate buffer (pH 5, 7, and 9)

-

Amber and clear glass vials with PTFE-lined caps

-

Analytical balance, volumetric flasks, and pipettes

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a Stock Solution: Accurately weigh and dissolve 1-hydroxydibenzothiophene in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

-

Prepare Working Solutions: Spike the stock solution into each of the aqueous matrices (pH 5, 7, and 9 buffers, and pure water) to a final concentration suitable for your analytical method (e.g., 1 µg/mL).

-

Aliquot Samples: For each condition, aliquot the working solution into several amber and clear vials.

-

Set Up Storage Conditions:

-

Light Exposure: Place a set of clear vials on a lab bench under ambient light and another set in a photostability chamber (if available).

-

Dark Control: Place a set of amber vials in the same location as the light-exposed samples.

-

Temperature: Store sets of amber vials at different temperatures (e.g., room temperature, 4°C, and -20°C).

-

-

Time-Point Analysis: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week).

-

Data Analysis: Plot the concentration of 1-hydroxydibenzothiophene as a function of time for each condition. Calculate the degradation rate constant and half-life.

Diagram: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of 1-hydroxydibenzothiophene.

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of 1-hydroxydibenzothiophene in an aqueous environment based on known chemistry of related compounds.

Caption: Potential degradation pathways of 1-hydroxydibenzothiophene.

References

-

Cooper, E. M., Stapleton, H. M., Matson, C. W., Di Giulio, R. T., & Schuler, A. J. (2010). Ultraviolet treatment and biodegradation of dibenzothiophene: identification and toxicity of products. Environmental toxicology and chemistry, 29(11), 2409–2416. [Link]

-

Wille, K., Claessens, M., Rappé, K., Monteyne, E., Van de Velde, S., De Brabander, H. F., & Vanhaecke, L. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and bioanalytical chemistry, 397(5), 1797–1808. [Link]

-

Campos-García, J., Esteve-Núñez, A., Furan, J., Ramos, J. L., & Ben-Bassat, A. (1999). Oxidation of dibenzothiophene (DBT) by Serratia marcescens UCP 1549 formed biphenyl as final product. Applied and environmental microbiology, 65(11), 4749–4752. [Link]

-

Meng, C. K. (2004). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies Application Note. [Link]

-

Cooper, E. M., Stapleton, H. M., Matson, C. W., Di Giulio, R. T., & Schuler, A. J. (2010). Ultraviolet treatment and biodegradation of dibenzothiophene: Identification and toxicity of products. Environmental Toxicology and Chemistry, 29(11), 2409-2416. [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

-

Ferrer, I., & Thurman, E. M. (2010). Analysis of Environmental Samples with Ultra High Definition LC/Q-TOF MS and Accurate Mass: How Much Resolving Power is Enough?. Agilent Technologies Application Note. [Link]

-

Ogunlaja, A. S., Hosten, E. C., & Tshentu, Z. R. (2014). The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. Journal of the Serbian Chemical Society, 79(10), 1215-1227. [Link]

-

Wick, A., Fink, G., & Ternes, T. A. (2010). Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. [Link]

-

Gago-Ferrero, P., Mastroianni, N., Gros, M., & Farré, M. J. (2015). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. Water, 7(12), 6857-6872. [Link]

-

Baker, T. C., & Myrick, A. J. (2023). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects, 14(6), 543. [Link]

-

Varga, Z., Hancsók, J., & Klusmann, U. (2006). Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. Reaction Kinetics and Catalysis Letters, 89(1), 19-25. [Link]

-

Méndez-Albores, A., Trejo, A., & Galano, A. (2020). Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene. ChemRxiv. [Link]

-

De Meulenaer, B., & Devleeschouwer, M. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-13. [Link]

-

Wróblewska, K., Krzek, J., & Podgórny, M. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Drug Stability & kinetics. International Journal of Applied Pharmaceutics, 4(2), 129-138. [Link]